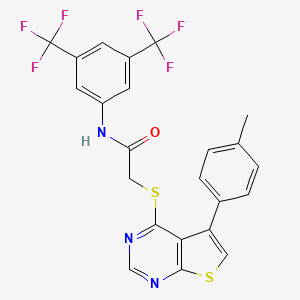
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is a synthetic organic compound characterized by its complex molecular structure This compound features a benzamide core substituted with a 4-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a propoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 2-propoxybenzoic acid with thionyl chloride to form 2-propoxybenzoyl chloride, followed by reaction with ammonia to yield 2-propoxybenzamide.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction between 4-chlorobenzyl chloride and the amide nitrogen of 2-propoxybenzamide.
Incorporation of the 1,1-Dioxidotetrahydrothiophen-3-yl Group: This step involves the reaction of tetrahydrothiophene with a suitable oxidizing agent, such as hydrogen peroxide, to form the 1,1-dioxide derivative, which is then coupled with the intermediate from the previous step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur atom of the tetrahydrothiophene ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of derivatives with improved pharmacological properties, such as enhanced potency or reduced toxicity.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the 4-chlorobenzyl and 1,1-dioxidotetrahydrothiophen-3-yl groups suggests potential interactions with hydrophobic pockets or sulfur-containing active sites in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxy group instead of a propoxy group.
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide: Similar structure with an ethoxy group instead of a propoxy group.
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-butoxybenzamide: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is unique due to the specific combination of its substituents. The propoxy group may confer distinct physicochemical properties, such as solubility and lipophilicity, which can influence its reactivity and interactions in various environments.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H24ClNO4S |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-2-12-27-20-6-4-3-5-19(20)21(24)23(18-11-13-28(25,26)15-18)14-16-7-9-17(22)10-8-16/h3-10,18H,2,11-15H2,1H3 |
InChI-Schlüssel |
LNWWYGYQYQFEKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4,5-trichlorophenyl)butanamide](/img/structure/B12133429.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12133441.png)
![methyl (2E)-(3-cycloheptyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate](/img/structure/B12133443.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133446.png)

![N-(2,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133468.png)
![ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12133470.png)
![3-(1H-benzimidazol-2-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12133474.png)
![N-(3-acetylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12133476.png)
![(5Z)-3-(2-methylpropyl)-5-({1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12133484.png)
![N-[5-(2,3-Dichloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B12133491.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133498.png)
![(2Z)-2-(4-tert-butylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133500.png)

